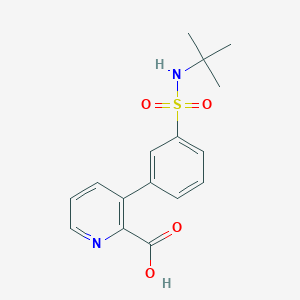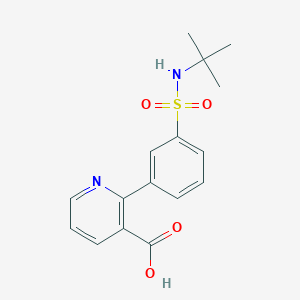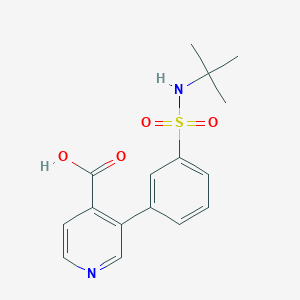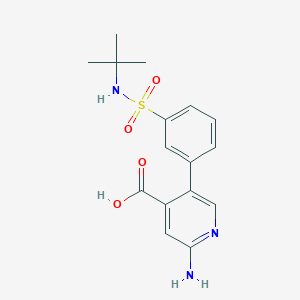
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-t-Butylsulfamoylphenyl)picolinic acid (3-tBSPA) is a novel compound that has recently been used in scientific research. It is an organic molecule with a molecular formula of C13H19NO4S and is a derivative of picolinic acid. This compound has been studied for its potential applications in biochemistry and physiology, as well as its ability to be used in a variety of lab experiments. In
Mechanism of Action
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and xenobiotics. Additionally, it is believed to act as an anti-inflammatory and anti-oxidative agent, which may be due to its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. Additionally, it has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as its ability to act as an inhibitor of cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in lab experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of cytochrome P450 enzymes. Additionally, it has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. However, one of the limitations of using 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not fully understood.
Future Directions
The potential future directions for 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics could be beneficial. Additionally, further research into its potential applications in biochemistry and physiology could lead to new therapeutic agents for the treatment of diseases such as cancer and diabetes. Finally, further research into its ability to act as an inhibitor of cytochrome P450 enzymes could lead to new therapeutic agents for the treatment of diseases such as cancer and diabetes.
Synthesis Methods
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenyl bromide and picolinic acid in the presence of a base. This reaction produces 3-t-butylsulfamoylphenylpicolinic acid, which is then purified through column chromatography. The second step involves the reaction of 3-t-butylsulfamoylphenylpicolinic acid and sodium hydroxide to produce 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Scientific Research Applications
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in biochemistry and physiology. It has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. Additionally, it has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as its ability to act as an inhibitor of cytochrome P450 enzymes.
properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMPSLHLHVVWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395251.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395254.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395261.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)


![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)


![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
